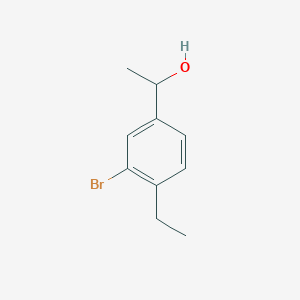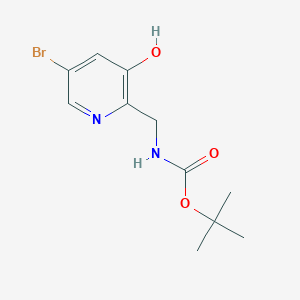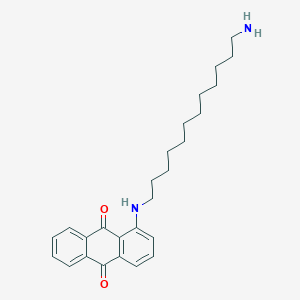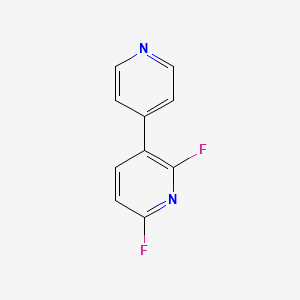![molecular formula C46H44ClN8O6+ B13128385 5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride](/img/structure/B13128385.png)
5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride is a complex organic compound with a unique structure that includes multiple aromatic rings and tetrazolium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of Tetrazolium Rings: This step involves the reaction of appropriate precursors with sodium azide and other reagents under controlled conditions to form the tetrazolium rings.
Aromatic Substitution Reactions:
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dimethoxyphenyl)isoxazol-3-ylmethylamine hydrochloride
- Methyl 3-(3,4-dimethoxyphenyl)propanoate
- 6-[(3,4-Dimethoxyphenyl)(4-morpholinyl)methyl]-1,3-benzodioxol-5-ol
Uniqueness
5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride is unique due to its complex structure, which includes multiple aromatic rings and tetrazolium groups
Properties
Molecular Formula |
C46H44ClN8O6+ |
|---|---|
Molecular Weight |
840.3 g/mol |
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride |
InChI |
InChI=1S/C46H44N8O6.ClH/c1-55-39-23-17-31(25-43(39)59-5)27-45-47-51(35-13-9-7-10-14-35)53(49-45)37-21-19-33(29-41(37)57-3)34-20-22-38(42(30-34)58-4)54-50-46(48-52(54)36-15-11-8-12-16-36)28-32-18-24-40(56-2)44(26-32)60-6;/h7-26,29-30H,27-28H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
IWWRKCHDYBCSKX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC=CC=C6)CC7=CC(=C(C=C7)OC)OC)OC)OC)C8=CC=CC=C8)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


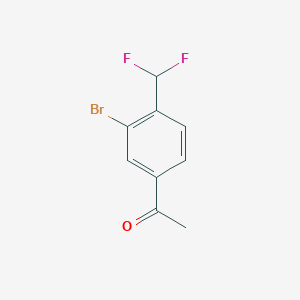

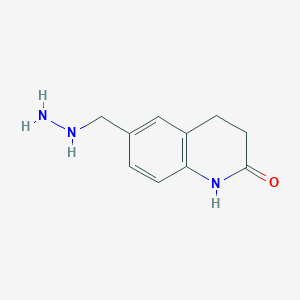

![3-Methylbenzo[d]isoxazol-7-amine](/img/structure/B13128320.png)

